molecular formula C18H19N3O B11520754 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide CAS No. 305361-69-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B11520754
CAS No.: 305361-69-7
M. Wt: 293.4 g/mol
InChI Key: MXMQGOVISCLRBZ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide is an organic compound featuring a benzimidazole moiety linked to a phenyl group, which is further connected to a 3-methylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For instance, heating o-phenylenediamine with formic acid yields benzimidazole.

    Attachment of Phenyl Group: The benzimidazole is then reacted with a halogenated benzene derivative (e.g., bromobenzene) in the presence of a base such as potassium carbonate and a palladium catalyst to form the N-phenylbenzimidazole.

    Formation of the Final Compound: The N-phenylbenzimidazole is then reacted with 3-methylbutanoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction of the benzimidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: N-oxides of benzimidazole.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide is used as a building block for synthesizing more complex molecules. Its benzimidazole core is a versatile scaffold for developing new ligands and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, derivatives of benzimidazole are explored for their antimicrobial, antiviral, and anticancer properties. This compound could serve as a lead compound for developing new therapeutic agents.

Industry

In industry, this compound might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their function. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    N-phenylbenzimidazole: Similar structure but lacks the 3-methylbutanamide chain.

    3-methylbutanamide: Simple amide without the benzimidazole moiety.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide is unique due to the combination of the benzimidazole core with a phenyl group and a 3-methylbutanamide chain. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

305361-69-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H19N3O/c1-12(2)10-17(22)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)21-18/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

MXMQGOVISCLRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2

solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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